
醋氯芬噻醇-d4琥珀酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. Zuclopenthixol itself is known for its role as a dopamine D1/D2 receptor antagonist, making it a valuable compound in neuropharmacological research .
科学研究应用
Zuclopenthixol-d4 Succinate Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Zuclopenthixol and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Zuclopenthixol in biological systems.
Medicine: Utilized in the development and validation of analytical methods for therapeutic drug monitoring and pharmacological research.
Industry: Applied in the quality control and standardization of pharmaceutical formulations containing Zuclopenthixol
作用机制
Target of Action
Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
Mode of Action
Zuclopenthixol-d4 Succinate Salt acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by Zuclopenthixol-d4 Succinate Salt is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.
Pharmacokinetics
Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The antagonistic action of Zuclopenthixol-d4 Succinate Salt on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.
Action Environment
The action of Zuclopenthixol-d4 Succinate Salt can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with Zuclopenthixol-d4 Succinate Salt . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zuclopenthixol-d4 Succinate Salt involves the deuteration of Zuclopenthixol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Zuclopenthixol-d4 Succinate Salt follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .
化学反应分析
Types of Reactions
Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can lead to the formation of reduced analogs .
相似化合物的比较
Similar Compounds
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4 Succinate Salt, widely used as an antipsychotic agent.
Clopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: A related compound with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
Zuclopenthixol-d4 Succinate Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolism of Zuclopenthixol, making it a crucial tool in both research and clinical settings .
属性
CAS 编号 |
1246833-97-5 |
|---|---|
分子式 |
C₂₆H₂₇D₄ClN₂O₅S |
分子量 |
523.08 |
同义词 |
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



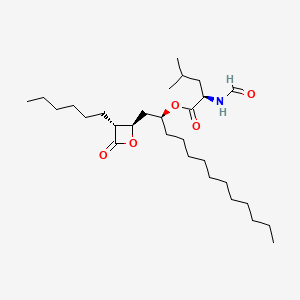
![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)
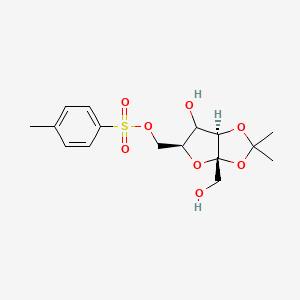
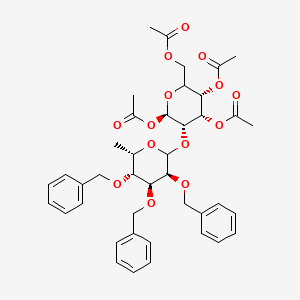



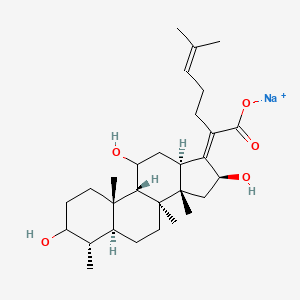
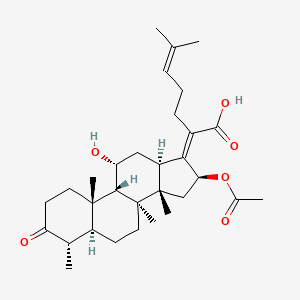

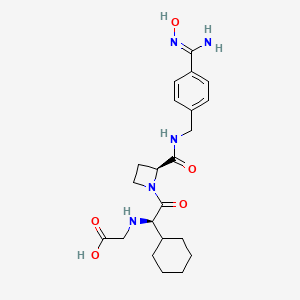
![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
